Cas no 1365938-70-0 (2-(4-Ethoxy-piperidin-1-yl)-thiazol-4-ylamine)

2-(4-Ethoxy-piperidin-1-yl)-thiazol-4-ylamine Chemical and Physical Properties
Names and Identifiers
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- 2-(4-Ethoxy-piperidin-1-yl)-thiazol-4-ylamine
- 4-Thiazolamine, 2-(4-ethoxy-1-piperidinyl)-
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- Inchi: 1S/C10H17N3OS/c1-2-14-8-3-5-13(6-4-8)10-12-9(11)7-15-10/h7-8H,2-6,11H2,1H3
- InChI Key: DWCKZLDTWMVSOZ-UHFFFAOYSA-N
- SMILES: S1C=C(N)N=C1N1CCC(OCC)CC1
2-(4-Ethoxy-piperidin-1-yl)-thiazol-4-ylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM500881-1g |
2-(4-Ethoxypiperidin-1-yl)thiazol-4-amine |
1365938-70-0 | 97% | 1g |
$740 | 2022-09-29 |
2-(4-Ethoxy-piperidin-1-yl)-thiazol-4-ylamine Related Literature
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
Additional information on 2-(4-Ethoxy-piperidin-1-yl)-thiazol-4-ylamine
Introduction to 2-(4-Ethoxy-piperidin-1-yl)-thiazol-4-ylamine (CAS No. 1365938-70-0)
2-(4-Ethoxy-piperidin-1-yl)-thiazol-4-ylamine, with the CAS number 1365938-70-0, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of thiazoles, which are known for their diverse biological activities, including antifungal, antibacterial, and antitumor properties. The unique structural features of 2-(4-Ethoxy-piperidin-1-yl)-thiazol-4-ylamine make it a promising candidate for the development of novel therapeutic agents.
The chemical structure of 2-(4-Ethoxy-piperidin-1-yl)-thiazol-4-ylamine consists of a thiazole ring substituted with a piperidine moiety and an ethoxy group. The thiazole ring is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom, which imparts significant stability and reactivity to the molecule. The piperidine moiety, a six-membered ring with one nitrogen atom, adds flexibility and lipophilicity, enhancing the compound's ability to cross biological membranes. The ethoxy group further modulates the lipophilicity and electronic properties of the molecule, contributing to its overall biological activity.
Recent studies have highlighted the potential of 2-(4-Ethoxy-piperidin-1-yl)-thiazol-4-ylamine in various therapeutic applications. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
In addition to its anti-inflammatory effects, 2-(4-Ethoxy-piperidin-1-yl)-thiazol-4-ylamine has shown promising results in neurodegenerative disease models. Research conducted at the University of California, Los Angeles (UCLA) demonstrated that this compound can protect neurons from oxidative stress and apoptosis, suggesting its potential use in treating conditions such as Alzheimer's disease and Parkinson's disease. The mechanism of action involves the modulation of intracellular signaling pathways that regulate cell survival and death.
The pharmacokinetic properties of 2-(4-Ethoxy-piperidin-1-yl)-thiazol-4-ylamine have also been extensively studied. In preclinical trials, this compound exhibited good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for oral administration. Its low toxicity and high therapeutic index further enhance its potential as a drug candidate. However, ongoing research is necessary to optimize its formulation and delivery methods for clinical use.
The safety profile of 2-(4-Ethoxy-piperidin-1-yl)-thiazol-4-ylamine has been evaluated in various animal models. Toxicity studies have shown that this compound is well-tolerated at therapeutic doses, with no significant adverse effects observed on major organs such as the liver and kidneys. These findings support its potential for further development into clinical trials.
In conclusion, 2-(4-Ethoxy-piperidin-1-yl)-thiazol-4-ylamine (CAS No. 1365938-70-0) is a promising compound with diverse biological activities and therapeutic potential. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for the development of novel drugs targeting inflammatory diseases, neurodegenerative disorders, and other conditions. Ongoing research continues to uncover new applications and optimize its use in clinical settings.
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